Ethyl 2-chloro-2-(hydroxyimino)acetate

Description

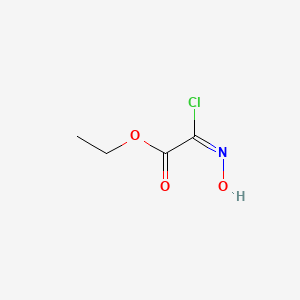

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0) is a versatile intermediate in organic synthesis, characterized by the molecular formula C₄H₆ClNO₃ and a molecular weight of 151.55 g/mol . It exists as a white crystalline solid with a melting point of 70–76°C . The compound features a chloro substituent and a hydroxyimino group adjacent to the ester moiety, enabling diverse reactivity in cycloadditions, nucleophilic substitutions, and metal-catalyzed reactions.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of Isoxazoles

One of the primary applications of ethyl 2-chloro-2-(hydroxyimino)acetate is in the synthesis of isoxazole derivatives. Isoxazoles are five-membered heterocycles that exhibit a wide range of biological activities, making them important in medicinal chemistry.

Case Study: Synthesis of Ester-Functionalized Isoxazoles

A notable study demonstrated the use of this compound to generate ethoxycarbonylformonitrile oxide in situ, which was then reacted with dipolarophiles to yield ester-functionalized isoxazoles. The synthesized derivatives exhibited promising histone deacetylase (HDAC) inhibitory activity, indicating potential anticancer properties. Compound testing revealed that certain derivatives displayed significantly lower IC₅₀ values at HDAC-6 compared to other isoforms, highlighting their potential as therapeutic agents .

Preparation of Chiral Amino Acids

This compound has also been utilized in the synthesis of chiral amino acids. For instance, it has been employed in the preparation of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, which acts as a selective agonist at AMPA-kainate receptors. This application underscores its importance in developing compounds for neurological research and therapeutic interventions .

Generation of Dihydro-Oxadiazines

The compound serves as a precursor for generating N-azirdinyloximes, which upon treatment with scandium triflate yield dihydro-oxadiazines. These dihydro-oxadiazines are valuable intermediates in organic synthesis, particularly for constructing complex molecular architectures .

Research has indicated that derivatives synthesized from this compound exhibit various biological activities:

- Anticancer Properties : Compounds derived from this precursor have shown potential as HDAC inhibitors, which play a crucial role in cancer therapy by influencing gene expression and cell cycle regulation.

- Antioxidant Activity : Certain isoxazole derivatives have been evaluated for their antioxidant properties using models such as Caenorhabditis elegans and human primary fibroblasts. Some compounds demonstrated superior antioxidant effects compared to established antioxidants like quercetin .

- Allergic Reactions : While exploring its applications, some studies reported occupational allergic contact dermatitis associated with ethyl chloro oximido acetate, emphasizing the need for safety precautions during handling .

Data Summary Table

Comparison with Similar Compounds

Ethyl 2-Chloro-2-(methylimino)acetate

- CAS : 73188-60-0

- Formula: C₅H₈ClNO₂ (discrepancy noted in source data; molecular weight likely ~165.58 g/mol) .

- Key Differences: Substitutes the hydroxyimino (-NOH) group with a methylimino (-NCH₃) group. Applications: Less documented, but likely used in niche alkylation or imine-forming reactions. Reactivity: The absence of a hydroxyl group reduces hydrogen-bonding capacity, altering solubility and nucleophilicity compared to the parent compound.

Ethyl 2-Chloro-2-[(propan-2-yl)imino]acetate

- CAS : 1032707-93-9

- Formula: C₇H₁₂ClNO₂ (MW: 189.63 g/mol) .

- Key Differences: Features an isopropylimino (-NC₃H₇) group instead of hydroxyimino. Applications: Used in synthesizing branched heterocycles, leveraging steric effects for regioselective reactions. Reactivity: Bulkier substituents may hinder electrophilic attacks but enhance stability in high-temperature reactions.

Ethyl Cyano(hydroxyimino)acetate (OxymaPure)

- CAS : 56503-39-0

- Formula : C₅H₆N₂O₃ (MW: 142.11 g/mol) .

- Key Differences: Replaces the chloro group with a cyano (-CN) substituent. Applications: Superior coupling reagent in peptide synthesis compared to HOBt/DIC, offering higher yields and purity . Reactivity: The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing acylation efficiency.

Ethyl 2-Chloroacetoacetate

- CAS : 609-15-4

- Formula : C₅H₇ClO₃ (MW: 150.56 g/mol) .

- Key Differences: Contains a keto group (-CO-) instead of hydroxyimino. Physical State: Liquid at room temperature (vs. solid hydroxyimino derivative). Applications: Intermediate in β-lactam antibiotics and continuous-flow synthesis.

Comparative Analysis Table

Q & A

Q. What role do steric and electronic factors play in its interactions with biological targets?

- Methodological Answer : The chloro group enhances binding to hydrophobic enzyme pockets (e.g., thrombin inhibitors), while the hydroxyimino moiety participates in hydrogen bonding. MD simulations reveal that steric hindrance from the ethyl group modulates binding affinity by ~2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.